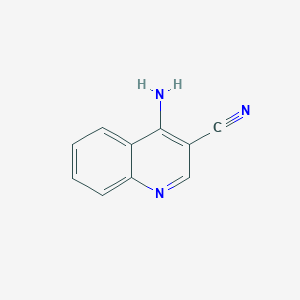

4-Aminoquinoline-3-carbonitrile

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govbohrium.com Its derivatives have demonstrated a vast array of pharmacological activities, making them a focal point for drug discovery and development. nih.govnih.gov The versatility of the quinoline nucleus allows for the introduction of various functional groups, which can significantly modulate the biological effects of the resulting compounds. orientjchem.org

The wide-ranging biological activities attributed to quinoline-based compounds are extensive. Researchers have successfully developed quinoline derivatives with applications as:

Anticancer agents nih.govnih.gov

Antimalarial agents nih.govbohrium.combiointerfaceresearch.com

Antibacterial agents nih.govnih.govbiointerfaceresearch.com

Anti-inflammatory agents nih.govnih.govbiointerfaceresearch.com

Antiviral agents nih.govnih.gov

Anticonvulsant agents nih.govbiointerfaceresearch.com

Antitubercular agents rsc.org

This broad spectrum of activity has led to the development of numerous quinoline-based drugs, including well-known examples like chloroquine (B1663885) and quinine (B1679958) for malaria, and various fluoroquinolones as antibiotics. biointerfaceresearch.comrsc.org The ability of the quinoline scaffold to interact with a multitude of biological targets continues to drive research into new derivatives with improved efficacy and novel mechanisms of action. nih.govorientjchem.org

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.govnih.gov |

| Antimalarial | nih.govbohrium.combiointerfaceresearch.com |

| Antibacterial | nih.govnih.govbiointerfaceresearch.com |

| Anti-inflammatory | nih.govnih.govbiointerfaceresearch.com |

Historical Context of 4-Aminoquinoline (B48711) Derivatives in Research

The history of 4-aminoquinoline derivatives is intrinsically linked to the quest for effective treatments for malaria. nih.gov The journey began with quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.org The need for synthetic alternatives spurred research that led to the synthesis of the first 4-aminoquinoline derivatives. mmv.orgesr.ie

A pivotal moment came in 1934 with the synthesis of chloroquine (Resochin) by German scientists. mmv.orgmdpi.com After World War II, chloroquine became a cornerstone of global efforts to combat malaria due to its high efficacy, safety, and affordability. mmv.orgtaylorandfrancis.com It is considered one of the most significant synthetic chemotherapeutic agents in history. nih.gov Another important derivative, hydroxychloroquine, was synthesized in 1946 and found to be a safer alternative. mdpi.com

However, the widespread use of chloroquine led to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, beginning in the late 1950s. mmv.orgtaylorandfrancis.com This development necessitated a renewed research effort to create new 4-aminoquinoline derivatives that could overcome this resistance. nih.govhilarispublisher.com This has led to the development of other important antimalarials like amodiaquine (B18356), which remains effective against many chloroquine-resistant parasite strains. esr.ieplos.org The ongoing challenge of drug resistance continues to fuel the exploration of novel 4-aminoquinoline analogues. acs.orgrsc.org

Table 2: Timeline of Key 4-Aminoquinoline Developments

| Year | Development | Reference |

|---|---|---|

| 1820 | Quinine isolated from Cinchona bark | mmv.org |

| 1934 | Chloroquine first synthesized | mmv.orgmdpi.com |

| 1945 | Chloroquine introduced for widespread use | mmv.org |

| 1946 | Hydroxychloroquine synthesized | mdpi.com |

Rationale for Focused Academic Investigation of 4-Aminoquinoline-3-carbonitrile

The academic focus on this compound stems from its unique structural features and the potential for these to be exploited in the development of new therapeutic agents. researchgate.net The presence of vicinal amino and cyano groups in the molecule makes it an attractive building block for the synthesis of more complex, polycyclic systems. researchgate.net

Research into this compound and its derivatives has explored a range of potential applications:

Antiprotozoal Activity: A series of 4-arylaminoquinoline-3-carbonitrile derivatives were evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov One compound, in particular, showed promising activity, especially when combined with hemin (B1673052), suggesting a mechanism of action that involves interaction with heme. nih.gov

Kinase Inhibition: The 4-aminoquinoline scaffold has been used to develop potent inhibitors of Bruton's tyrosine kinase (BTK), a target for the treatment of rheumatoid arthritis. acs.org Derivatives of 4-aminoquinoline-3-carboxamide, a related structure, showed significant improvements in drug-like properties. acs.org

Anticancer Potential: The this compound structure is being investigated for its potential in developing anticancer agents. biosynth.com It has shown activity against certain cancer cell lines, possibly through the inhibition of signaling pathways like the phosphotidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. biosynth.com

Antimalarial Drug Development: Building on the known antimalarial properties of 4-aminoquinolines, researchers have synthesized 4-aminoquinoline-7-carbonitrile (B172000) derivatives to improve solubility and lipophilicity while maintaining potent activity against chloroquine-resistant strains of P. falciparum. acs.org

The synthesis of this compound itself has been a subject of study, with researchers developing convenient methods to produce this scaffold. researchgate.net These synthetic advancements facilitate the exploration of a wider range of derivatives for biological evaluation. researchgate.netasianpubs.orgnih.govmdpi.com The combination of a historically significant pharmacophore with unique functional groups provides a strong rationale for the continued academic investigation of this compound and its potential contributions to medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNWPOIPHHUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36626-03-6 | |

| Record name | 4-aminoquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminoquinoline 3 Carbonitrile and Its Derivatives

Conventional Synthetic Routes and Mechanistic Insights

The construction of the 4-aminoquinoline-3-carbonitrile core has been approached through several strategic disconnections, leading to a variety of synthetic routes. These methods often involve the formation of the quinoline (B57606) ring as a key step or the functionalization of a pre-existing quinoline system.

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline ring system is a cornerstone of many synthetic strategies targeting 4-aminoquinoline-3-carbonitriles. These methods often build the heterocyclic ring from acyclic or simpler cyclic precursors.

The Thorpe-Ziegler cyclization is a powerful intramolecular condensation reaction for the synthesis of cyclic ketones and enamines from dinitriles. This methodology has been effectively applied to the synthesis of 4-aminoquinoline-3-carbonitriles. researchgate.netresearchgate.netvu.nl A notable approach involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile in the presence of a base like potassium tert-butoxide (t-BuOK) in anhydrous dimethylformamide (DMF) to yield 2-(cyanoethylamino)benzonitriles. researchgate.net Subsequent treatment of these intermediates with a strong base such as tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) induces the Thorpe-Ziegler cyclization, affording the desired 4-aminoquinoline-3-carbonitriles in moderate yields. researchgate.netresearchgate.net This method has been successfully used to prepare derivatives with various substituents on the benzene (B151609) ring, including methyl and fluoro groups. researchgate.net

The reaction proceeds through the deprotonation of the carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the other nitrile group, leading to a cyclic imine intermediate which then tautomerizes to the more stable enamine.

Key features of the Thorpe-Ziegler approach:

Starting Materials: Substituted anthranilonitriles and a suitable three-carbon synthon with a leaving group and a nitrile.

Key Transformation: Intramolecular cyclization of a dinitrile precursor.

Reaction Conditions: Strong base (e.g., t-BuLi) in an aprotic solvent (e.g., THF) at low temperatures.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, represent another significant strategy for synthesizing 4-aminoquinoline (B48711) derivatives. researchgate.netnih.govresearchgate.netorganic-chemistry.org These can be either intermolecular, where two separate molecules combine to form the new ring, or intramolecular, where a single molecule undergoes cyclization.

Aza-Michael addition followed by intramolecular annulation is a prominent example. researchgate.netnih.gov In this approach, 2-aminobenzonitriles react with activated alkynes, such as ynones, in the presence of a Lewis acid. researchgate.net The reaction is initiated by the Michael addition of the amino group of the 2-aminobenzonitrile (B23959) to the alkyne, followed by an intramolecular cyclization of the resulting intermediate to form the quinoline ring. researchgate.net This method is operationally simple, exhibits high atom economy, and is compatible with a wide range of substituents on both the 2-aminobenzonitrile and the alkyne. nih.gov

Another approach involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines. nih.gov This reaction provides access to various 4-aminoquinolines in good yields. nih.gov

| Reaction Type | Starting Materials | Key Features |

| Aza-Michael/Annulation | 2-Aminobenzonitriles, Activated Alkynes | Lewis acid mediated, high atom economy, broad substrate scope. researchgate.net |

| Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-ones, Amines | Palladium-catalyzed, good yields. nih.gov |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of 4-aminoquinolines, particularly when starting from a pre-formed quinoline ring system. researchgate.netnih.govresearchgate.netnih.govbohrium.comugm.ac.id The most common approach involves the displacement of a leaving group, typically a halogen, at the C4 position of the quinoline ring by an amine nucleophile.

The reaction of 4,7-dichloroquinoline (B193633) with various amines is a classic example of this strategy. nih.govugm.ac.idplos.org This reaction is often carried out in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base such as potassium carbonate (K2CO3) and triethylamine. nih.govplos.org The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the substitution of the chlorine atom. This method has been used to synthesize a wide variety of N-substituted 4-aminoquinolines by simply varying the amine component. nih.govugm.ac.idplos.org

Factors influencing the SNAr reaction:

Leaving Group: Halogens, particularly chlorine, are common leaving groups.

Nucleophile: A wide range of primary and secondary amines can be used.

Reaction Conditions: The reaction often requires elevated temperatures and the presence of a base to neutralize the generated acid.

Condensation Reactions with Appropriate Amines

Condensation reactions provide another avenue for the synthesis of the this compound framework and its derivatives. researchgate.netresearchgate.netvietnamjournal.ru A three-component condensation of diaryl(hetaryl)methylidenecyclohexanones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted 2-aminotetrahydroquinoline-3-carbonitriles. vietnamjournal.ru

Another important condensation approach involves the reaction of 2-chloro-3-formylquinolines with urea (B33335) or thiourea. nih.gov This reaction, often catalyzed by an acid like p-toluenesulfonic acid (PTSA) and sometimes promoted by microwave irradiation, leads to the formation of pyrimido[4,5-b]quinolines, which are structurally related to 4-aminoquinolines. nih.gov

Furthermore, the reaction of 2-aminoquinoline-3-carbonitrile (B177327) itself with various reagents like chloroacetyl chloride, formamide, or acetic anhydride (B1165640) can lead to the formation of fused pyrimido[4,5-b]quinoline systems. nih.gov

Multi-step Synthetic Sequences for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step sequences that combine several of the aforementioned methodologies. vietnamjournal.rumdpi.combohrium.com These sequences allow for the introduction of diverse functional groups and the construction of intricate molecular architectures.

For instance, a five-step synthesis has been developed to produce 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. mdpi.com This synthesis begins with the construction of the quinoline scaffold through a series of reactions, including intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile. mdpi.com This is followed by chlorination of the hydroxyl group to introduce a suitable leaving group at the C4 position. mdpi.com The subsequent nucleophilic aromatic substitution with a piperazine (B1678402) derivative, followed by a final acylation step, yields the target complex molecules. mdpi.com

Another example is the synthesis of N-benzyl-4-aminoquinolines, which starts with the reaction of o-cyanobenzylbromide with diethylamine (B46881) to form o-(diethylaminomethyl)benzonitrile. nih.govplos.org This is followed by the reduction of the nitrile group and subsequent condensation with 4,7-dichloroquinoline. nih.govplos.org

These multi-step strategies offer a high degree of flexibility, enabling the synthesis of a wide range of derivatives with tailored properties.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic strategies for this compound derivatives increasingly incorporate principles of green chemistry to minimize environmental impact and improve efficiency. These approaches prioritize the use of less hazardous substances, reduction of reaction times, and simplification of purification processes.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods. researchgate.netrsc.org This technology facilitates rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. researchgate.netarabjchem.org

For instance, the synthesis of 4-quinolone-3-carbonitrile derivatives has been efficiently achieved through the tandem condensation/cyclization reaction of anilines with ethyl 2-cyano-3-ethoxyacrylate under microwave irradiation, yielding the desired products in good yields without the need for chromatographic purification. researchgate.net Subsequent chlorination with phosphorus oxychloride and nucleophilic substitution with aniline (B41778) derivatives under microwave conditions affords this compound analogues. researchgate.net

In another application, 4-aminoquinoline-phthalimides have been synthesized in good to excellent yields (81-92%) by reacting various phthalic anhydrides with 4-aminoquinoline-diamines in DMSO at 160°C for just 2 minutes under microwave irradiation. rsc.org Similarly, the reaction of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes in ethanol (B145695) under microwave irradiation for 1 to 3 minutes produces the corresponding hydrazide-hydrazone derivatives in good to excellent yields. arabjchem.org

The benefits of microwave-assisted synthesis are clear: convenience, short reaction times, and high yields, making it an attractive and environmentally friendly alternative to traditional synthetic methods. researchgate.netrsc.org

One-Pot Reaction Strategies and Catalysis (e.g., Ammonium Chloride)

This method involves a Mannich-type reaction where aromatic amines, aromatic aldehydes, and malononitrile are combined in ethanol at 80°C. researchgate.net The use of ammonium chloride (10 mol%) as a catalyst has proven to be highly effective, providing excellent yields of up to 92% under reflux conditions. researchgate.net This approach is not only efficient but also offers a greener alternative to methods that rely on expensive or hazardous catalysts. researchgate.net The reaction demonstrates high regioselectivity and is adaptable to a variety of aromatic amines and aldehydes. researchgate.net

The synthesis of 4-aminoquinoline–pyrimidine-5-carboxylate hybrids also utilizes a one-pot approach, beginning with an ammonium chloride-catalyzed three-component Biginelli condensation. nih.gov This initial step is followed by oxidation and chlorination to produce the necessary pyrimidine (B1678525) intermediate for subsequent coupling with a 4-aminoquinoline derivative. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly impacting the yield, purity, and feasibility of a given transformation. For the synthesis of this compound and its derivatives, various parameters are systematically adjusted to achieve the desired outcome.

A convenient method for the synthesis of this compound scaffolds involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile in the presence of a base. researchgate.net The choice of base and solvent is crucial, with t-BuOK in anhydrous DMF at approximately 24°C providing the corresponding 2-(cyanoethylamino)benzonitriles in moderate to good yields. researchgate.net The subsequent Thorpe-Ziegler cyclization of these intermediates using t-BuLi in THF at -78°C yields the final 4-aminoquinoline-3-carbonitriles. researchgate.net

In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a study on catalyst optimization revealed that ammonium chloride (10 mol%) was the most effective catalyst, leading to excellent yields. researchgate.net The reaction proceeds smoothly with both electron-rich and electron-deficient aromatic aldehydes, although electron-donating groups on the amines were found to enhance the reaction rate and yield. researchgate.net

The following table provides a summary of optimized reaction conditions for the synthesis of a secondary N-arylamine, a key intermediate for this compound.

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | t-BuOK (1.2) | DMF | 24 | 2 | 85 |

| 2 | NaH (1.2) | DMF | 24 | 4 | 70 |

| 3 | K2CO3 (2.0) | DMF | 80 | 12 | 55 |

| 4 | Cs2CO3 (2.0) | DMF | 80 | 12 | 60 |

| 5 | Et3N (2.0) | DMF | 80 | 24 | <10 |

This table is a representative example based on typical optimization studies and does not reflect a single specific publication.

Synthesis of Key Precursors and Intermediates for this compound Analogues

The synthesis of diverse this compound analogues relies heavily on the efficient preparation of key precursors and intermediates. These building blocks often undergo subsequent cyclization and functionalization reactions to generate the final target molecules.

A common strategy for accessing 4-aminoquinoline scaffolds is through the manipulation of substituted anilines. For instance, the condensation of 3-bromoaniline (B18343) with Meldrum's acid and trimethyl orthoformate yields an enamine intermediate. nih.gov Microwave-assisted cyclization of this enamine produces a mixture of regioisomeric quinolones, which, after chlorination with POCl₃, allows for the separation of the key intermediate, 7-bromo-4-chloroquinoline. nih.gov This bromo-substituted quinoline can then be further functionalized through various cross-coupling reactions. nih.gov

Another important class of precursors are the 2-(cyanoethylamino)benzonitriles. These are typically synthesized by the reaction of substituted anthranilonitriles with 3-bromopropanenitrile. researchgate.net The resulting intermediates can then undergo an intramolecular Thorpe-Ziegler cyclization to form the this compound core. researchgate.net

The synthesis of N-benzyl-4-aminoquinolines involves the preparation of precursor amines. For example, o-(diethylaminomethyl)benzonitrile is obtained from the reaction of o-cyanobenzylbromide with diethylamine, which is then reduced with LiAlH₄ to yield the corresponding benzylamine. nih.govplos.org This amine is then condensed with 4,7-dichloroquinoline to produce the final N-benzyl-4-aminoquinoline derivative. nih.govplos.org

The following table lists some key precursors and intermediates and their corresponding synthetic applications.

| Precursor/Intermediate | Synthetic Application |

| 2-(Cyanoethylamino)benzonitriles | Thorpe-Ziegler cyclization to form 4-aminoquinoline-3-carbonitriles |

| 7-Bromo-4-chloroquinoline | Suzuki, Negishi, and Ullmann cross-coupling reactions for the synthesis of 7-substituted 4-aminoquinoline analogues |

| o-(Diethylaminomethyl)benzylamine | Condensation with 4,7-dichloroquinoline to produce N-benzyl-4-aminoquinolines |

| 3,4-Dihydropyrimidin-2(1H)-ones | Precursors for the synthesis of 4-aminoquinoline–pyrimidine hybrids |

Spectroscopic and Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-aminoquinoline-3-carbonitrile derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum of a this compound derivative typically reveals distinct signals corresponding to the protons on the quinoline (B57606) core and any substituents. For instance, in a study of 2-{5-Amino-4-[(4-chlorophenyl) diazenyl]-1H-pyrazol-3-yl} aminoquinoline-3-carbonitrile, the aromatic protons of the quinoline ring appeared in the range of δ 7.19-8.27 ppm. sapub.org The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), provide valuable information about the connectivity of protons. sapub.org The number of protons giving rise to a particular signal is determined by integration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For example, in the characterization of various 4-aminoquinoline (B48711) derivatives, ¹³C NMR was used to identify all carbon atoms, including those in the quinoline ring and the side chains. nih.govplos.org The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, allowing for the identification of different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

The combination of ¹H and ¹³C NMR data allows for a comprehensive and unambiguous assignment of the molecular structure of this compound and its analogs. nih.govucsf.eduscielo.org.mx

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as:

N-H stretching: The amino group (NH₂) typically shows characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. sapub.orgekb.eg

C≡N stretching: The nitrile group (C≡N) exhibits a sharp and intense absorption band around 2200-2250 cm⁻¹. sapub.orgekb.eg

C=C and C=N stretching: The aromatic quinoline ring shows characteristic absorptions in the fingerprint region (below 1650 cm⁻¹), corresponding to C=C and C=N stretching vibrations. ekb.eg

In the synthesis of 2-substituted aminoquinoline-3-carbonitriles, IR spectroscopy was used to confirm the presence of the nitrile group (around 2211.9 cm⁻¹) and the N-H bond (around 3449.8 cm⁻¹). ekb.eg This technique provides rapid and valuable information for confirming the successful synthesis of the target compound. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Purity Assessment

High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. nih.govucsf.eduscielo.org.mxnih.gov This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the synthesized compound.

In the characterization of novel 4-aminoquinoline derivatives, HR-MS was used to confirm the calculated molecular weights. nih.govscielo.org.mx For example, in the synthesis of 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine, the calculated mass for the protonated molecule [M+H]⁺ was 354.16588, and the found mass was 354.17610, confirming the identity of the compound. nih.gov This high degree of accuracy helps to distinguish between compounds with similar nominal masses and provides strong evidence for the correct structure.

Chromatographic Methods for Purity Determination (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used to assess the purity of synthesized compounds. ucsf.eduscielo.org.mxnih.gov HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

In the development of new 4-aminoquinoline-based drug candidates, HPLC is routinely employed to ensure that the purity of the tested compounds is greater than 95%. nih.govplos.orgacs.org A typical HPLC method for the analysis of 4-aminoquinoline derivatives might use a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA). acs.org The retention time and the peak area in the resulting chromatogram are used to identify and quantify the main compound and any impurities present.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. ucsf.eduscielo.org.mx This method provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula.

For newly synthesized 4-aminoquinoline derivatives, elemental analysis serves as a crucial final check of purity and composition. nih.govplos.org For instance, in the characterization of 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine, the calculated elemental composition was C, 71.27%; H, 6.84%; N, 11.87%. The found values were C, 71.14%; H, 6.95%; N, 11.73%, which are in close agreement with the calculated values, thus confirming the purity and elemental composition of the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of quinoline (B57606) derivatives. These calculations provide insights into the fundamental properties of molecules, which can be correlated with their reactivity and biological activity.

Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) is a key quantum chemical descriptor that reflects the electron-donating ability of a molecule. In the case of 4-aminoquinoline (B48711), theoretical calculations, including the Outer-Valence Green's Function (OVGF) method, have been employed to analyze its electronic structure. For 4-aminoquinoline, the first ionization band corresponds to the HOMO (π5). The introduction of the amino group leads to a decrease in the HOMO energy level compared to the parent quinoline molecule. frontiersin.org

Computational studies on newly synthesized 4-aminoquinolines have highlighted the unique binding mode of certain derivatives to heme, which is influenced by the location of the HOMO on a biphenyl (B1667301) moiety. plos.orgplos.org This suggests that the distribution of the HOMO can play a crucial role in the molecule's mechanism of action. plos.orgplos.org The energy of the HOMO is directly related to the ionization potential and indicates the molecule's capacity to donate an electron. researchgate.net

Energy Gap and Optical Property Predictions

The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that indicates a molecule's kinetic stability and reactivity. researchgate.netosti.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap is indicative of higher reactivity. osti.govajchem-a.com This energy gap is often correlated with the lowest-energy excited state that a molecule can access upon photon absorption, making it relevant for predicting optical properties. ajchem-a.com

There is a direct relationship between the optical properties of a molecule and the energy of its frontier molecular orbitals. acs.org Theoretical calculations can be used to investigate linear and nonlinear optical (NLO) properties, such as dipole moment, polarizability, and hyperpolarizability. acs.org For instance, the investigation of cinnoline (B1195905) derivatives has shown that the presence of electron-acceptor groups can enhance NLO properties. acs.org The polarizability of a material, which is its response to an electric field, is closely linked to the energy gap. acs.orgchemscene.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules, like 4-aminoquinoline-3-carbonitrile derivatives, and their biological macromolecular targets.

Characterization of Binding Modes (e.g., H-bonding, π-stacking, hydrophobic interactions, van der Waals interactions)

Docking studies have revealed various binding modes for 4-aminoquinoline derivatives with their targets. Hydrogen bonding is a frequently observed interaction. For example, derivatives of 4-aminoquinoline-3-carboxamide form hydrogen bonds with the hinge region of Bruton's Tyrosine Kinase (BTK). nih.gov Similarly, hydrogen bonding is crucial for the interaction of some derivatives with Penicillin Binding Protein (PBP2a) and the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). taylorandfrancis.comelsevierpure.com

Hydrophobic interactions and π-stacking are also significant. The binding of 4-aminoquinoline derivatives to PBP2a involves hydrophobic interactions with residues like ALA601 and ILE614. taylorandfrancis.comnih.gov The interaction of these derivatives with heme is characterized by π-π stacking between the quinoline ring and the porphyrin system. researchgate.net Van der Waals interactions are also noted in the binding of some derivatives to cysteine proteases. alliedacademies.org

Prediction of Interactions with Specific Biological Macromolecules

Molecular docking has been instrumental in predicting the interactions of this compound and its analogues with a range of biological targets implicated in various diseases.

Penicillin Binding Protein (PBP2a): Docking studies of 4-aminoquinoline derivatives with the PBP2a binding site (PDB: 4DK1) have shown that these compounds can bind through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. taylorandfrancis.comnih.gov Specific interactions have been identified with residues such as ALA601, ILE614, GLN521, TYR519, and THR399. taylorandfrancis.com

Bruton's Tyrosine Kinase (BTK): Novel 4-aminoquinoline-3-carboxamide derivatives have been identified as potent, reversible inhibitors of BTK. plos.orgnih.gov Docking poses suggest that the 4-aminoquinoline-3-carboxamide moiety can form multiple hydrogen bonds with the hinge region of BTK. nih.gov

Heme: The antimalarial activity of 4-aminoquinolines is often attributed to their interaction with heme. brieflands.com These compounds are thought to form complexes with heme via π-π stacking interactions, which inhibits the formation of hemozoin crystals. researchgate.net Docking studies have been used to analyze the binding of these derivatives to heme, revealing the importance of both H-bonding and π-stacking interactions. plos.org

Plasmodium falciparum lactate dehydrogenase (pfLDH): PfLDH is a crucial enzyme in the malaria parasite's glycolytic pathway and a key target for antimalarial drugs. acs.org Numerous docking studies have investigated the interaction of 4-aminoquinoline hybrids with the pfLDH binding site. acs.orgrsc.orgucj.org.ua These studies suggest that the compounds can act as competitive inhibitors, with some derivatives showing higher binding affinities than the reference drug chloroquine (B1663885). acs.org Interactions with essential residues like PHE52, VAL26, ILE54, ILE119, and ALA98 have been predicted. acs.org

Cysteine Proteases: 4-Aminoquinoline derivatives have been investigated as inhibitors of cysteine proteases like cruzain, a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. chemscene.commdpi.com Docking studies suggest that the quinolinyl moiety of these compounds is crucial for directing their binding to the S2 subsite of cruzain, near Glu208. mdpi.com

VEGFR2, EGFR, and HER-2: Dual targeting of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER2) is a recognized cancer therapy strategy. acs.org Derivatives of 4-anilinoquinoline-3-carbonitrile (B11863878) have been designed and evaluated as dual EGFR/HER2 inhibitors. nih.govacs.orgnih.gov Molecular docking has been used to illustrate the binding modes of these compounds within the EGFR and HER2 binding sites. acs.org Similarly, various heterocyclic compounds, including those with quinoline scaffolds, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important target in cancer therapy. frontiersin.orgnih.gov Docking studies have helped in predicting the binding interactions of these compounds with the VEGFR-2 active site. nih.gov

In Silico Prediction of Research-Relevant Molecular Properties

In silico methods are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like characteristics.

Several online tools and software are available for these predictions. For instance, the SwissADME server can be used to predict physicochemical properties and ADME parameters. Predictions for 4-aminoquinoline derivatives have been performed to assess properties like human intestinal absorption, blood-brain barrier penetration, and potential for mutagenicity or carcinogenicity. ucj.org.ua Lipinski's "rule of five" is a commonly used filter to evaluate the drug-likeness of a compound based on properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

The table below presents some predicted molecular properties for the parent compound, this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Topological Polar Surface Area (TPSA) | 63.43 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.519 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

| Data sourced from ChemScene. taylorandfrancis.com |

These in silico predictions provide a preliminary assessment of the compound's potential as a drug candidate and highlight areas for structural modification to improve its properties. For example, predictions of poor human intestinal absorption or low aqueous solubility for some hybrid derivatives have led to suggestions for chemical modifications, such as hydrolyzing an ester group to a carboxylic acid.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADMET) Profiles

While specific ADMET data for this compound is not extensively documented in publicly available literature, studies on its close analogues provide a predictive glimpse into its likely properties. In silico ADMET screening is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the development process.

Research on various 4-aminoquinoline derivatives has highlighted several key predictive findings. For instance, a series of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives underwent in silico ADMET prediction. researchgate.net These studies revealed that while the compounds exhibited promising antimalarial activity, they were predicted to have poor human intestinal absorption and low aqueous solubility. researchgate.net It was suggested that these limitations might be overcome by hydrolyzing ester groups to more polar carboxylic acids. researchgate.net Furthermore, these hybrid compounds were predicted to be hepatotoxic, indicating a potential area of concern for the 4-aminoquinoline scaffold that would require careful structural modification to mitigate. researchgate.net

In another study on benzoheterocyclic 4-aminoquinolines, ADMET properties were assessed using web-based tools. researchgate.net The designed derivatives were generally predicted to be non-toxic and non-sensitizing to the skin, suggesting that with appropriate substitutions, the 4-aminoquinoline core can be rendered safe for therapeutic use. researchgate.netgoogle.com These studies often employ a battery of predictive models to assess a compound's profile, as illustrated in the table below, which represents typical parameters evaluated for 4-aminoquinoline analogues.

Table 1: Representative Predicted ADMET Properties for 4-Aminoquinoline Analogues (Note: This table is a composite representation based on typical ADMET predictions for 4-aminoquinoline derivatives and does not represent experimentally determined values for this compound itself.)

| ADMET Parameter | Predicted Outcome for Analogues | Potential Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Poor to Moderate researchgate.net | May require formulation strategies or structural modification to improve oral bioavailability. |

| Caco-2 Permeability | Low to High (Varies with substitution) | Indicates the potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable, often predicted as non-penetrant | Desirable for peripherally acting drugs to avoid central nervous system side effects. |

| Plasma Protein Binding (PPB) | Predicted to be high | High binding can reduce the free drug concentration available to exert its therapeutic effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Potential Inhibitor rsc.org | Risk of drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Potential Inhibitor rsc.org | Risk of drug-drug interactions with a wide range of commonly used drugs. |

| Excretion | ||

| Total Clearance | Intermediate to Fast rsc.org | A rapid clearance rate may lead to a short duration of action, requiring more frequent dosing. |

| Toxicity | ||

| hERG Inhibition | Potential for inhibition (Varies) | A critical safety parameter, as inhibition can lead to cardiac arrhythmias. |

| Hepatotoxicity | Predicted to be a risk researchgate.net | Liver toxicity is a major reason for drug failure and requires careful monitoring. |

| Mutagenicity (Ames Test) | Generally predicted to be non-mutagenic | Indicates a low potential to cause DNA mutations. |

Drug-likeness and Physicochemical Property Modulation Studies

The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug with respect to properties like bioavailability. This is often assessed using rules such as Lipinski's Rule of Five. For this compound and its derivatives, computational studies have been instrumental in guiding the modulation of physicochemical properties to enhance their drug-like characteristics.

The parent compound, this compound, possesses vicinal amino and cyano groups that are key to its utility as a building block for more complex heterocyclic systems. Its fundamental physicochemical properties, derived from its synthesis and characterization, are presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃ | |

| Molecular Weight | 169.19 g/mol | Calculated |

| Appearance | Solid | |

| Melting Point | Not reported | |

| LogP (calculated) | ~1.5 - 2.0 | Estimated from various software |

| Hydrogen Bond Donors | 1 (the amino group) | Calculated |

| Hydrogen Bond Acceptors | 3 (the two quinoline nitrogens and the nitrile nitrogen) | Calculated |

The strategic placement of substituents is a key tactic. The introduction of a fluorine atom, for example, can modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to a target protein. In one study, a 5-F substitution on the quinoline ring of a 4-aminoquinoline-3-carboxamide derivative led to a six-fold increase in potency. These investigations underscore the importance of fine-tuning lipophilicity and aqueous solubility to strike a balance between potency, absorption, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 4-aminoquinoline class of compounds, QSAR has been widely used to understand the structural requirements for various therapeutic activities, particularly as antimalarial agents. google.com

While a specific QSAR model for this compound itself is not available, the extensive research on its analogues provides a framework for understanding how its features might contribute to biological activity. These models are typically built using a set of known active and inactive compounds and a range of calculated molecular descriptors.

A study on benzoheterocyclic 4-aminoquinolines developed QSAR models to predict antimalarial activity. google.com The models were generated using a genetic function algorithm, and their statistical robustness was confirmed through internal and external validation. google.com The descriptors that were found to be important in these models often relate to the electronic and steric properties of the molecules. For example, one model revealed that descriptors related to atomic charges and surface area were significant contributors to the predicted activity. google.com

In another QSAR study on 4-aminoquinoline analogues against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the models highlighted the importance of hydrophilic properties for activity against the sensitive strain. The models also suggested that "softer" compounds, which are more polarizable, tend to have improved activity against both strains.

For quinoline-3-carbonitrile derivatives acting as Tpl2 kinase inhibitors, a 3D-QSAR model indicated that the inclusion of hydrophobic substituents would enhance inhibitory activity. Furthermore, the model suggested that hydrogen-bond donating groups and electron-withdrawing groups positively contribute to the inhibition. This provides valuable guidance for modifying the this compound scaffold to target this kinase.

These QSAR studies collectively demonstrate that the biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. The amino group at position 4 and the electron-withdrawing nitrile group at position 3 of this compound are key features that would significantly influence its interactions within these predictive models.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Elements for Biological Activity

Systematic modifications of the 4-aminoquinoline-3-carbonitrile framework have revealed critical structural features that govern its interaction with biological targets.

The nature and position of substituents on the quinoline (B57606) ring are paramount to the biological activity of this compound derivatives.

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established requirement for significant antimalarial activity. This feature is crucial for the inhibitory effect on hemozoin formation, a critical process in the parasite's lifecycle. mdpi.comresearchgate.net It is believed that electron-withdrawing groups like chlorine at this position enhance the molecule's ability to interact with heme. mdpi.comresearchgate.net The bioactivity of hydrazone derivatives containing the quinoline heterocycle is also influenced by the presence or absence of a chlorine substituent at the 7th position. researchgate.net

4-Amino Group: The 4-amino group is another essential feature for the antiprotozoal activity of these compounds. mdpi.com It plays a vital role in the accumulation of the drug within the parasite's acidic food vacuole. mdpi.com Modification of this group, for instance by replacing it with sulfur or oxygen, has been shown to reduce antimalarial activity. mdpi.com

Nitro and Amino Groups (6-NO2, 6-NH2): The 6-amino group serves as a key synthetic handle for the introduction of various side chains. For example, acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles is a common strategy to introduce Michael acceptors, which can act as irreversible inhibitors of kinases like EGFR and HER-2. nih.gov The introduction of a dialkylamino group at the end of this Michael acceptor can enhance reactivity and improve water solubility, leading to better biological properties. nih.gov

Table 1: Impact of Quinoline Ring Substituents on Biological Activity

| Substituent | Position | Role in Biological Activity |

| 7-Chloro | 7 | Essential for antimalarial activity, enhances hemozoin formation inhibition. mdpi.comresearchgate.net |

| 4-Amino | 4 | Crucial for drug accumulation in the parasite vacuole. mdpi.com |

| 5-Fluoro | 5 | Increases basicity, potentially enhancing drug accumulation. nih.gov |

| 6-Amino | 6 | Serves as a key point for derivatization to introduce functional side chains. nih.gov |

Modifications to the side chain attached to the this compound core have a profound impact on the potency and selectivity of the resulting compounds. nih.gov

The length and nature of the basic side chain are considered primary modulators of activity, particularly against drug-resistant strains of parasites. ucsf.edu For instance, in the context of antimalarial 4-aminoquinolines, alterations to the side chain can overcome chloroquine (B1663885) resistance. nih.gov The introduction of an additional basic amino group to the side chain of certain 4-alkoxy-7-chloroquinoline derivatives can improve potency while maintaining a favorable selectivity index. nih.gov

Systematic modifications of the side chain, such as varying its length and the nature of the terminal amino group, have been extensively studied. nih.gov It has been observed that for 4-amino-7-chloroquinolines, substitution of the terminal amino function with a secondary derivative generally reduces potency against chloroquine-resistant strains. nih.gov Furthermore, a minimal distance of more than four methylene (B1212753) units between the terminal amino group and a branch point in the side chain is thought to be optimal for both π-π interactions and hydrogen bonding with the target. nih.gov

In the development of trypanocidal agents, a series of 4-arylaminoquinoline-3-carbonitrile derivatives were synthesized, where the chlorine at position 4 was replaced by various anilines. nih.gov These modifications significantly influenced the activity against Trypanosoma cruzi. nih.gov

Table 2: Effect of Side Chain Modifications on Biological Activity

| Side Chain Modification | Impact on Potency/Selectivity |

| Variation in length and basicity | Primary modulator of activity against resistant strains. ucsf.edunih.gov |

| Introduction of an additional basic amino group | Can improve potency while maintaining selectivity. nih.gov |

| Substitution of terminal amino group | Can reduce potency against resistant strains. nih.gov |

| Arylamino side chains | Influences activity against Trypanosoma cruzi. nih.gov |

Halogenation of the this compound scaffold is a key strategy to modulate its biological activity. The introduction of specific halogen atoms can increase the lipophilicity and alter the electronic properties of the molecule, thereby enhancing its potency against various cell lines. researchgate.net

For example, in a series of halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles, substitution at the 4-, 6-, and 9-positions with specific halogens was found to increase the cytotoxic activity against human tumor cell lines. researchgate.net Similarly, replacing the 4'-hydroxyl group of certain 4-aminoquinoline (B48711) antimalarials with a halogen atom like chlorine or fluorine can inhibit metabolic activation to toxic metabolites. liverpool.ac.uk

The presence of a halogen bonding interaction has been implicated in the catalytic cycle of a transition-metal-free method for preparing 4-aminoquinoline derivatives, highlighting the unique role halogens can play in chemical synthesis and reactivity. rsc.org

Table 3: Influence of Halogenation on Molecular Activity

| Halogen Position | Effect on Activity |

| 4-, 6-, and 9-positions of pyrano[3,2-h]quinoline | Increased cytotoxic activity. researchgate.net |

| 4'-position of side chain | Inhibition of metabolic activation. liverpool.ac.uk |

Rational Design and Optimization Strategies

The insights gained from SAR studies, coupled with computational methods, have enabled the rational design and optimization of this compound derivatives with improved therapeutic profiles.

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to create novel chemical entities with enhanced or synergistic biological activities. mdpi.com This approach has been successfully applied to the 4-aminoquinoline scaffold to develop new antimalarial, anticancer, and antibacterial agents. rsc.orgwestminster.ac.uk

For instance, hybrids of 4-aminoquinoline with other heterocyclic moieties like pyrazole (B372694), isatin, and benzothiazole (B30560) have been synthesized and evaluated for their biological activities. mdpi.comwestminster.ac.uk The rationale behind this strategy is to combine the pharmacophoric features of each component to target multiple pathways or to enhance the affinity for a specific target. rsc.org

In one study, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were designed by combining the quinoline, piperazinyl, and benzoylamino moieties, all of which are recurrent frameworks in antimicrobial research. mdpi.com This hybridization resulted in a compound with potent and selective activity against Staphylococcus aureus. mdpi.com

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This process is often guided by a combination of SAR data and computational modeling. nih.gov

For this compound derivatives, quantitative structure-activity relationship (QSAR) studies have been employed to identify the key molecular descriptors that correlate with biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Computational docking studies are also used to predict the binding mode of these derivatives to their biological targets, such as enzymes or receptors. dovepress.com This information can provide valuable insights into the key interactions that govern binding affinity and can guide the design of new analogs with improved potency. For example, docking studies of 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile with PfCDPK4, a key enzyme in malaria transmission, revealed a high binding affinity, suggesting its potential as a transmission-blocking agent. dovepress.com

The iterative process of designing, synthesizing, and testing new analogs based on SAR and computational data allows for the systematic optimization of lead compounds, ultimately leading to the identification of clinical candidates. nih.gov

In Vitro Biological Activity and Mechanistic Research Excluding Clinical Human Data

Antiprotozoal Research

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug research, with numerous derivatives demonstrating significant in vitro activity against Plasmodium falciparum. Research has particularly focused on overcoming the widespread resistance to chloroquine (B1663885) (CQ), a historically crucial 4-aminoquinoline drug. plos.org

Newly synthesized 4-aminoquinoline derivatives, designed to be structurally related to amodiaquine (B18356) (AQ) but lacking the hydroxyl group responsible for forming toxic metabolites, have shown high potency. nih.gov These compounds exhibit low nanomolar 50% inhibitory concentrations (IC50) against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum. nih.gov In comparative studies, the activity of these novel compounds against CQR strains was found to be markedly superior to chloroquine and comparable to amodiaquine. nih.gov For instance, a series of N-benzyl-4-aminoquinolines displayed potent activity against the CQS 3D7 strain and the CQR Dd2 and K1 strains, with resistance indexes suggesting a low potential for cross-resistance with CQ. nih.gov

A broader study involving 108 different 4-aminoquinolines found that 59 of them were active against both CQS and CQR strains, with IC50 values of ≤25 nM. nih.gov This research identified that specific structural features are essential for activity against resistant parasites, including the length of the side chain attached to the quinoline (B57606) core. nih.gov Systematic variations in the side chain of 7-chloro-4-aminoquinolines have yielded derivatives that are significantly more potent than chloroquine against resistant strains. nih.gov Specifically, tribasic 4-aminoquinolines with short, linear side chains have demonstrated high potency against both sensitive and resistant strains. nih.gov These findings underscore that methodical modification of the 4-aminoquinoline structure is a promising strategy for developing heme-targeted antimalarials that can circumvent drug resistance. nih.gov

| Compound | IC50 (nM) vs. 3D7 (CQS) | IC50 (nM) vs. Dd2 (CQR) | IC50 (nM) vs. K1 (CQR) |

|---|---|---|---|

| 1 | 14 ± 2 | 32 ± 1 | 29 ± 5 |

| 2 | 11 ± 1 | 17 ± 2 | 19 ± 1 |

| 3 | 14 ± 1 | 29 ± 1 | 27 ± 2 |

| 4 | 7.8 ± 0.4 | 15 ± 2 | 14 ± 1 |

| Chloroquine | 21 ± 1 | 312 ± 21 | 421 ± 25 |

| Amodiaquine | 11 ± 1 | 16 ± 1 | 22 ± 1 |

Derivatives of 4-aminoquinoline-3-carbonitrile have been investigated for their activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.govnih.gov A study evaluating a series of 4-arylaminoquinoline-3-carbonitrile derivatives demonstrated notable in vitro activity against all life-cycle stages of the parasite. nih.govresearchgate.net

One particular derivative, compound 1g, showed significant potency against the epimastigote forms, especially when combined with hemin (B1673052), achieving an IC50 of less than 1 µM, which was superior to the reference drug benznidazole (B1666585). nih.govnih.govresearchgate.net This compound also effectively inhibited the viability of trypomastigotes and intracellular amastigotes. nih.govresearchgate.net The trypanocidal activity of this analog was significantly enhanced in the presence of hemin, with the IC50 against trypomastigotes reaching 11.7 μM, suggesting a mechanism of action linked to the parasite's heme metabolism. nih.govnih.gov Other non-carbonitrile 4-aminoquinoline derivatives have also shown promising results, with one compound exhibiting an IC50 of 2.57 µM against T. cruzi, lower than that of benznidazole (3.8 µM). scielo.br

| Compound | Target Stage | Condition | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|---|

| Compound 1g | Epimastigotes | + Hemin | <1 | Benznidazole | - |

| Compound 1g | Trypomastigotes | + Hemin | 11.7 | Benznidazole | - |

| Compound 4 | Amastigotes | - | 2.57 ± 0.03 | Benznidazole | 3.8 |

The primary mechanism of action for 4-aminoquinolines against protozoan parasites is the disruption of heme metabolism. taylorandfrancis.com These compounds are known to form complexes with heme (ferriprotoporphyrin IX) through π-π stacking interactions between the quinoline ring and the porphyrin system. nih.govtaylorandfrancis.com This interaction is crucial for their antiprotozoal effects.

In Plasmodium, which digests hemoglobin in its acidic food vacuole, a large amount of toxic free heme is released. nih.gov The parasite detoxifies this heme by converting it into an inert, crystalline polymer called hemozoin. nih.gov 4-aminoquinolines inhibit this process, leading to an accumulation of free heme, which induces oxidative stress and damages the parasite, ultimately causing cell death. nih.govtaylorandfrancis.com The 4-aminoquinoline nucleus is considered the minimum required structure for strong heme complexation, and a basic side chain is essential for accumulating the drug in the parasite's acidic food vacuole via an ion-trapping mechanism. nih.govnih.gov

In Trypanosoma cruzi, which cannot synthesize its own heme and must acquire it from the host, heme metabolism is also a viable therapeutic target. nih.govresearchgate.net Research on 4-arylaminoquinoline-3-carbonitrile derivatives has shown that their trypanocidal activity is enhanced by the addition of exogenous heme. nih.govtaylorandfrancis.com Mechanistic studies confirmed that a lead compound from this series interacts with hemin in solution and prevents heme peroxidation, a key indicator of its interference with heme detoxification pathways. nih.govnih.govresearchgate.net

Treatment with this compound derivatives induces significant morphological and ultrastructural changes in T. cruzi. nih.govresearchgate.net Transmission electron microscopy of parasites treated with compound 1g in combination with heme revealed distinct alterations. nih.gov In epimastigote and trypomastigote forms, notable changes were observed in the mitochondrion-kinetoplast complex. nih.govnih.govresearchgate.net Specifically, trypomastigotes showed an enlargement of the kinetoplast and compaction of the kinetoplast DNA (kDNA). researchgate.net In the intracellular amastigote stage, treatment led to the accumulation of electron-dense deposits within the parasite. nih.govnih.govresearchgate.net

In P. falciparum, the accumulation of 4-aminoquinolines in the acidic digestive vacuole is a critical cellular process contributing to their activity. taylorandfrancis.com This "ion trap" mechanism concentrates the drug at its site of action. taylorandfrancis.com Ultrastructural studies following treatment with chloroquine have shown an efflux of free heme from the digestive vacuole into the parasite's cytoplasm, which is consistent with the mechanism of hemozoin inhibition and subsequent membrane damage caused by heme accumulation. taylorandfrancis.com

Antimicrobial Research

Derivatives of 4-aminoquinoline have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria, including antibiotic-resistant strains.

Several studies have highlighted the potential of these compounds against Gram-positive bacteria. In one study, a series of 4-aminoquinoline derivatives demonstrated low-to-moderate antibacterial activity, with specific compounds showing potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. mdpi.com The compound 6-chlorocyclopentaquinolinamine was particularly effective against MRSA, with a minimum inhibitory concentration (MIC) of 0.125 mM, while 2-fluorocycloheptaquinolinamine was active against S. pyogenes with an MIC of 0.25 mM. mdpi.compreprints.org Another investigation into 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives found that one compound (5k) exhibited potent and selective activity against S. aureus, with an MIC of 10 µM. nih.gov

The activity of these compounds against Gram-negative bacteria appears to be more variable. The aforementioned 4-piperazinylquinoline-3-carbonitrile derivatives showed no significant activity against Pseudomonas aeruginosa. nih.gov However, other research has shown that different quinoline-based derivatives can act as inhibitors of the Pseudomonas quinolone signal (pqs) quorum sensing system, which is crucial for controlling virulence and biofilm formation in P. aeruginosa. nih.gov This suggests an alternative, anti-virulence mechanism of action rather than direct bactericidal or bacteriostatic effects.

| Compound/Derivative Class | Bacterial Strain | MIC |

|---|---|---|

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 mM |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | 0.25 mM |

| 4-piperazinylquinoline-3-carbonitrile (5k) | S. aureus | 10 µM |

| 4-piperazinylquinoline-3-carbonitrile series | P. aeruginosa | No significant activity |

Antifungal Activity

The 4-aminoquinoline scaffold, the core structure of this compound, has been identified as a promising framework for the development of novel therapeutic agents, including those with antifungal properties. wikipedia.orgfrontiersin.org Research into various derivatives of 4-aminoquinoline has explored their potential as anti-fungal agents. wikipedia.org While the broader class of 4-aminoquinolines is recognized for its potential in this area, specific in vitro studies detailing the antifungal spectrum and potency of this compound against specific fungal pathogens were not prominent in the reviewed literature. Further investigation is required to fully characterize its specific antifungal profile and mechanism of action.

Enzyme Inhibition in Bacterial Pathways (e.g., Penicillin Binding Protein (PBP2a), Tyrosyl-tRNA synthetase, Pyruvate Kinase, DNA Gyrase B)

The antibacterial effects of 4-aminoquinoline derivatives are being elucidated through their interaction with key bacterial enzymes. One of the primary targets, particularly in resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), is Penicillin Binding Protein 2a (PBP2a).

Penicillin Binding Protein (PBP2a): Structure-activity relationship (SAR) docking studies have been conducted on 4-aminoquinoline derivatives to understand their binding mechanism to PBP2a. These computational models show that derivatives can bind within the PBP2a active site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com For example, specific chloro- and fluoro-substituted 4-aminoquinoline derivatives have demonstrated potent theoretical binding, highlighting how structural modifications can optimize interaction with the enzyme and potentially enhance antibacterial efficacy. mdpi.com

While PBP2a is a significant target, the inhibitory activity of this compound against other critical bacterial enzymes such as Tyrosyl-tRNA synthetase, Pyruvate Kinase, or the B subunit of DNA Gyrase has not been specifically detailed in the available research. Although aminoacyl-tRNA synthetases are recognized as promising targets for antimicrobial drug development, direct inhibitory data for this specific compound are not yet established. nih.govnih.gov

Impact on Bacterial Cell Membrane Integrity

Beyond enzyme inhibition, another mechanism of antibacterial action for this class of compounds involves the disruption of the bacterial cell membrane. Research on quinoline-based antimicrobials has shown that these molecules can compromise the integrity of the cytoplasmic membrane in Gram-positive bacteria.

A study on the quinoline derivative HT61 demonstrated that it induces membrane depolarization and the release of intracellular components, such as ATP, at concentrations both above and below its minimum inhibitory concentration. Neutron reflectometry data indicated that HT61 causes gross structural damage to lipid bilayers, increasing the level of solvent in the hydrophobic region of the membrane. This disruptive activity was more pronounced in membranes with a higher content of anionic lipids, suggesting a targeted interaction with specific components of the bacterial membrane. This research provides a model for how 4-aminoquinoline derivatives may exert their bactericidal effects by physically damaging the cell membrane, leading to cell death.

Anticancer Research (In Vitro Cell Line Studies)

Derivatives of this compound have been the subject of extensive in vitro anticancer research, demonstrating potential through both direct cytotoxicity and targeted enzyme inhibition.

Cytotoxic Activity against Human Tumor Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549)

The cytotoxic effects of 4-aminoquinoline derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the proliferation of various tumor cells. For instance, certain 4-aminoquinoline hydrazone analogues displayed significant toxicity against the human liver cancer cell line HepG2, with IC₅₀ values in the low micromolar range. nih.govpreprints.org The 4-aminoquinoline scaffold has also been investigated for its effects on breast cancer cell lines, such as MCF-7, and lung cancer cells like A549. nih.govnih.govresearchgate.net

Interactive Table: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-Aminoquinoline hydrazone analogue (Compound 4) | HepG2 | 1.59 | nih.gov |

| 4-Aminoquinoline hydrazone analogue (Compound 7) | HepG2 | 0.87 | nih.gov |

| 4-Aminoquinoline hydrazone analogue (Compound 14) | HepG2 | 1.07 | nih.gov |

Note: Data represents findings for derivatives of the core 4-aminoquinoline structure.

Inhibition of Specific Kinases (e.g., Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor-2 (HER-2))

A key area of anticancer research for this compound class is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Bruton's Tyrosine Kinase (BTK): A series of 4-aminoquinoline-3-carboxamide derivatives, which are structurally very similar to this compound, have been identified as potent and reversible inhibitors of BTK. One of the most potent compounds in this series demonstrated a strong inhibitory effect on both wild-type BTK (BTKʷᵗ) and the C481S mutant (BTKᶜ⁴⁸¹ˢ), which is associated with resistance to irreversible inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2): The 4-anilino-3-quinolinecarbonitrile scaffold has emerged as a significant class of kinase inhibitors. nih.gov Derivatives have been synthesized and identified as potent inhibitors of EGFR kinase. nih.gov Further studies have led to the development of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives that act as dual inhibitors, targeting both EGFR and HER2, which is an attractive strategy in cancer therapy. mdpi.com

Interactive Table: In Vitro Kinase Inhibition by 4-Aminoquinoline Derivatives

| Derivative Class | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-Aminoquinoline-3-carboxamide (Compound 25) | BTKʷᵗ | 5.3 | |

| 4-Aminoquinoline-3-carboxamide (Compound 25) | BTKᶜ⁴⁸¹ˢ | 39 | |

| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent Inhibition (IC₅₀ not specified) | nih.gov |

| 4-anilinoquinoline-3-carbonitrile (Compound 6d) | EGFR | 10 | mdpi.com |

Note: IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity in vitro.

Other Biological Activities under Investigation

The 4-aminoquinoline scaffold is historically renowned for its antimalarial activity, and research continues to explore its potential against protozoan parasites and viruses.

Antiprotozoal Activity: The primary mechanism of antimalarial action for 4-aminoquinolines involves interfering with heme detoxification in the parasite's food vacuole. These compounds are weak bases that accumulate in the acidic vacuole and inhibit the crystallization of heme into hemozoin, leading to a buildup of toxic free heme and subsequent oxidative stress that kills the parasite. taylorandfrancis.com Recent studies have shown that this compound derivatives can exhibit trypanocidal action against T. cruzi, the parasite responsible for Chagas disease. taylorandfrancis.com The scaffold is also a major focus for the design of leishmanicidal agents, with derivatives showing efficacy against various Leishmania species by targeting the parasite's mitochondria. frontiersin.orgfrontiersin.orgnih.gov

Antiviral Activity: The antiviral potential of the 4-aminoquinoline core structure is also an active area of investigation. Derivatives have been designed and synthesized as potential agents against the Zika Virus, with some compounds showing an ability to inhibit viral replication. nih.gov

Leishmanicidal Activity

There is no available research data from the conducted searches detailing the in vitro leishmanicidal activity of this compound. While the 4-aminoquinoline scaffold is prominent in the research and development of leishmanicidal agents, studies specifically evaluating the "3-carbonitrile" derivative against Leishmania species were not identified.

Modulation of Toll-like Receptors (TLRs)

No specific information was found regarding the in vitro activity of this compound as a modulator of Toll-like Receptors (TLRs). The role of the broader 4-aminoquinoline class as potential agonists or antagonists of TLRs has been noted in the literature, but specific mechanistic studies or activity data for the 3-carbonitrile derivative are not available in the search results.

Anti-inflammatory and Analgesic Research

The conducted searches yielded no specific data on the in vitro anti-inflammatory or analgesic properties of this compound. Although other compounds within the 4-aminoquinoline family have been investigated for these effects, research has not been published detailing such activity for this particular chemical entity.

Anti-Alzheimer Research

There is no available research data from the conducted searches concerning the in vitro activity of this compound in the context of Alzheimer's disease research. Investigations into potential mechanisms, such as the inhibition of acetylcholinesterase (AChE) or the modulation of amyloid-β (Aβ) aggregation, have been conducted for other 4-aminoquinoline derivatives, but not for this compound itself.

4 Aminoquinoline 3 Carbonitrile As a Synthetic Building Block and Pharmacophore

Role in the Construction of Larger Polycyclic Systems

The unique arrangement of functional groups in 4-aminoquinoline-3-carbonitrile makes it an ideal building block for the synthesis of larger polycyclic heterocyclic compounds (PHCs). researchgate.net The enaminonitrile system is frequently employed in chemical strategies aimed at ring construction. researchgate.net

A convenient method for synthesizing the this compound scaffold itself involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net Once formed, this quinoline (B57606) derivative serves as a crucial intermediate for accessing more complex, multi-ring systems. researchgate.netznaturforsch.com For example, derivatives like 2,4-dichloroquinoline-3-carbonitrile (B1351073) can be used to produce a variety of novel substituted quinolines and are precursors for fused tetracyclic ring systems, such as 1,5-diphenyl-1,5-dihydro-1,2,3,5,6-pentaazaaceanthrylene-4(3H)-thione, through reactions with nucleophiles like phenylhydrazine (B124118) and subsequent treatment with phenyl isothiocyanate. researchgate.net The strategic functionalization of the quinoline core allows for the systematic construction of elaborate molecular architectures.

Derivatization to Fused Heterocyclic Compounds (e.g., Pyranoquinolines, Pyrimidoquinolines, Pyrazoloquinolines)

The this compound framework and its immediate precursors are extensively used to create a diverse range of fused heterocyclic compounds through cyclization reactions. The amino and cyano groups, or other functional groups introduced onto the quinoline ring, provide the necessary reactive sites for annulation, leading to therapeutically relevant chemical families such as pyranoquinolines, pyrimidoquinolines, and pyrazoloquinolines.

Pyranoquinolines: The fusion of a pyran ring to the quinoline scaffold results in pyranoquinolines, a class of compounds with noted biological potential. researchgate.net A common synthetic route involves the reaction of hydroxy-substituted quinolines, such as 8-hydroxyquinoline, with various α-cyanocinnamonitriles. This reaction proceeds to yield 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. researchgate.netresearchgate.net